(1-t-butyl-1H-pyrazol-4-yl)methanol
Overview
Description
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . The compound you mentioned seems to be a derivative of pyrazole, with a t-butyl group attached at the 1-position.
Synthesis Analysis
While specific synthesis methods for “(1-t-butyl-1H-pyrazol-4-yl)methanol” are not available, pyrazole derivatives can be synthesized through various methods. For example, one study describes the synthesis of a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, depending on the substituents attached to the pyrazole ring. The structure typically includes a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various products .Scientific Research Applications
Pyrazole Derivatives Synthesis and Bioevaluation
Pyrazoles, including compounds structurally related to "(1-t-butyl-1H-pyrazol-4-yl)methanol," are vital in developing agrochemical and pharmaceutical products due to their significant biological activities. Novel synthesis methods under microwave conditions have enabled the creation of a new series of pyrazole derivatives, characterized by their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Methanol in Fuel and Energy Systems
Research has expanded into methanol's role as a biofuel, highlighting its superior physical and thermodynamic properties over shorter-chain alcohols like ethanol. Studies emphasize methanol's potential in enhancing the performance, combustion, and emission characteristics of spark ignition (SI) engines, positioning it as a promising alternative fuel (Ibham Veza et al., 2020). Additionally, the catalytic conversion processes for methanol to hydrogen for fuel cell applications are under active exploration, showcasing the advancements in catalyst development and reactor technology for efficient hydrogen production (G. García et al., 2021).
Methanol as a Chemical Feedstock
Methanol's utility extends beyond fuel applications, serving as a critical feedstock in producing various chemicals. The synthesis of methyl tert-butyl ether (MTBE) from methanol, for instance, underscores methanol's role in improving fuel octane levels and reducing emissions. Advances in polymer membrane technology for separating methanol in the production of MTBE highlight the ongoing research to optimize methanol's industrial applications (A. Pulyalina et al., 2020).
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely depending on their structure and the biological system they interact with. Some pyrazole derivatives have been found to exhibit anti-inflammatory effects by inhibiting NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage cells .
Future Directions
Properties
IUPAC Name |
(1-tert-butylpyrazol-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)10-5-7(6-11)4-9-10/h4-5,11H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFDPQHSIQKDQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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